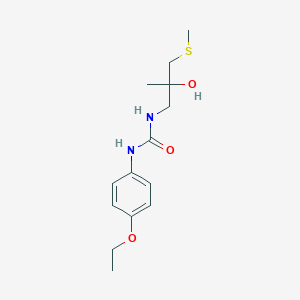

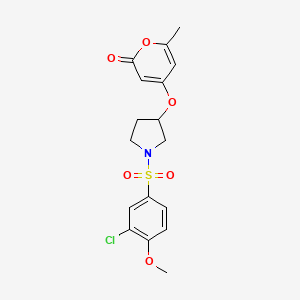

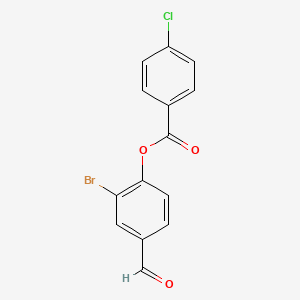

![molecular formula C19H13F3N2O2 B2760264 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile CAS No. 398131-33-4](/img/structure/B2760264.png)

2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile, also known as 2-MTPM, is an organic compound with a variety of applications in scientific research. It is a versatile compound that can be used as a reagent, a building block for other compounds, and as a catalyst in organic synthesis. Its structure is composed of a central malononitrile ring, with a phenyl group attached to the carbon atom at the center of the ring, and a 3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl group attached to the nitrogen atom at the center of the ring. 2-MTPM is a white crystalline solid with a melting point of 140-141°C.

Scientific Research Applications

Thiourea-Catalyzed Asymmetric Michael Addition

The study by Inokuma et al. (2006) discusses the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process, involving compounds similar in reactivity to malononitrile, showcases the utility of such compounds in producing Michael adducts with high enantioselectivity. This research contributes to the understanding of asymmetric synthesis techniques, an essential aspect of producing compounds with specific desired activities in scientific research and pharmaceutical applications (Inokuma, Hoashi, & Takemoto, 2006).

Intramolecular Triangular Exchange Coupling

Kanno et al. (1993) explored the intramolecular triangular exchange coupling among three nitroxide radical centers, including derivatives of 2-methoxy compounds. Such studies on radical centers and their magnetic properties are crucial for developing materials with specific magnetic properties, which can have applications ranging from data storage to quantum computing (Kanno, Inoue, Koga, & Iwamura, 1993).

Reactions of Troponeimine Derivatives

The work by Soma et al. (1965) on the reactions of 2-methoxytroponeimine and its derivatives with active methylene compounds, such as malononitrile, provides insights into the reactivity and potential transformations of these compounds. This research could inform the synthesis of novel organic compounds with applications in materials science and organic chemistry (Soma, Nakazawa, Watanabe, Sato, & Sunagawa, 1965).

One-step Synthesis of Diazadihydroacenaphthylene Derivatives

Soro et al. (2006) described a one-step synthesis method for diazadihydroacenaphthylene derivatives with an isoxazoline ring, starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes. Such research on novel synthesis methods is crucial for the development of new compounds that can serve as intermediates in the synthesis of complex molecules for pharmaceuticals and materials science (Soro, Bamba, Siaka, & Coustard, 2006).

properties

IUPAC Name |

2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZMDZLYQXWJCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

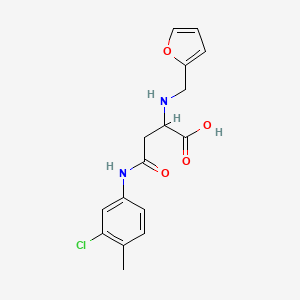

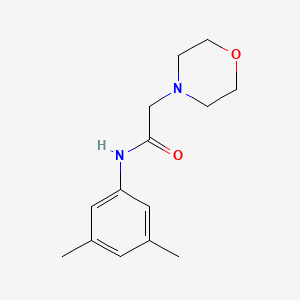

![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)

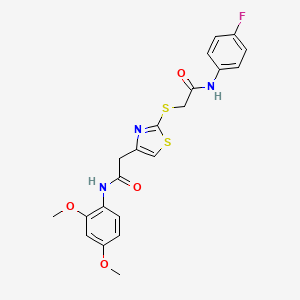

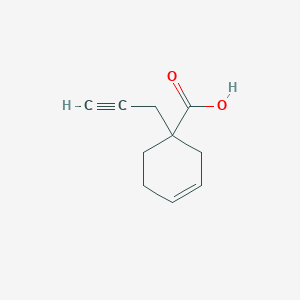

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)

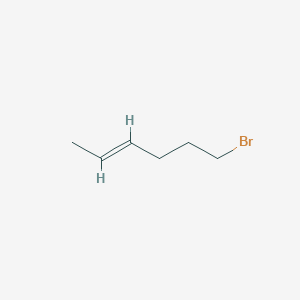

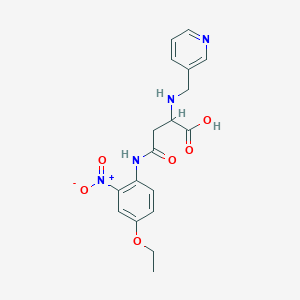

![2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2760193.png)

![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2760201.png)